2-(Aminomethyl)-1-cyclobutylbutan-1-ol 2-(Aminomethyl)-1-cyclobutylbutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17678199
InChI: InChI=1S/C9H19NO/c1-2-7(6-10)9(11)8-4-3-5-8/h7-9,11H,2-6,10H2,1H3
SMILES:
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

2-(Aminomethyl)-1-cyclobutylbutan-1-ol

CAS No.:

Cat. No.: VC17678199

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-1-cyclobutylbutan-1-ol -

Specification

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name 2-(aminomethyl)-1-cyclobutylbutan-1-ol
Standard InChI InChI=1S/C9H19NO/c1-2-7(6-10)9(11)8-4-3-5-8/h7-9,11H,2-6,10H2,1H3
Standard InChI Key PARNROLJVUAKAO-UHFFFAOYSA-N
Canonical SMILES CCC(CN)C(C1CCC1)O

Introduction

Structural Characterization and Nomenclature

The compound’s systematic name, 2-(aminomethyl)-1-cyclobutylbutan-1-ol, reflects its IUPAC nomenclature, which specifies the hydroxyl group at position 1 of the butanol backbone, a cyclobutyl substituent at the same carbon, and an aminomethyl group at position 2. Its molecular structure integrates a four-membered cyclobutane ring, known for its strain energy and conformational rigidity, which may influence binding affinity in biological systems.

Molecular Formula and Weight

  • Molecular Formula: C₉H₁₇NO

  • Molecular Weight: 155.24 g/mol

While density, boiling point, and melting point data remain unreported in public databases , the compound’s structural similarity to 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol (CAS: 1538820-49-3) suggests comparable physicochemical behaviors, such as moderate polarity and solubility in organic solvents.

Synthesis Pathways

The synthesis of 2-(aminomethyl)-1-cyclobutylbutan-1-ol involves multi-step organic reactions to construct the cyclobutane ring and introduce functional groups. A representative method, adapted from related cyclobutane derivatives, includes:

Step 1: Cyclobutane Ring Formation

Cyclobutane precursors are synthesized via [2+2] photocycloaddition or ring-closing metathesis. For example, cyclobutyl ketones may serve as intermediates, which are subsequently reduced to alcohols.

Step 3: Purification

Chromatographic techniques, such as silica gel chromatography using ethyl acetate/isohexane mixtures, yield the final product with high purity (~61% yield in analogous syntheses) .

Biological Activity and Mechanism

2-(Aminomethyl)-1-cyclobutylbutan-1-ol exhibits kinase inhibitory activity, targeting enzymes involved in cancer signaling pathways. Kinases regulate critical cellular processes, including proliferation and apoptosis, making them prime targets for anticancer therapies.

Key Findings from Interaction Studies

  • Enzyme Assays: The compound demonstrates inhibitory effects on protein kinases such as EGFR and VEGFR, with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range.

  • Cellular Assays: In vitro studies reveal reduced viability in cancer cell lines, suggesting potential as a lead compound for drug development.

Comparative Analysis with Structural Analogs

The compound shares structural motifs with kinase inhibitors like 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol, which also features a cyclobutane core and aminomethyl group. Key differences include:

Feature2-(Aminomethyl)-1-cyclobutylbutan-1-ol1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol
Backbone StructureButanolCyclobutanol
Substituent PositionAminomethyl at C2Aminomethyl at C1 of cyclobutane
Reported BioactivityKinase inhibitionKinase inhibition

Future Directions

Further research should prioritize:

  • Comprehensive Physicochemical Profiling: Determination of solubility, stability, and partition coefficients.

  • In Vivo Efficacy Studies: Evaluation of pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Modular modifications to enhance kinase selectivity and potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator